3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carboxylic acid
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Overview
Description
3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carboxylic acid is a complex organic compound that belongs to the quinoline family. . This compound features a quinoline core structure with a carboxylic acid group at the 2-position and a sulfanyl group attached to a 4-methoxyphenylmethyl moiety at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Gould–Jacob cyclization reaction, which involves the reaction of aniline with diethyl ethoxymethylenemalonate.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Attachment of the 4-Methoxyphenylmethyl Moiety: This step involves the alkylation of the sulfanyl group with 4-methoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Research: Used as a probe to study biological pathways and interactions due to its unique structural features.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects . The sulfanyl group and quinoline core play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxylic acid: Lacks the sulfanyl and 4-methoxyphenylmethyl groups, resulting in different biological activities.
4-Methoxyquinoline-2-carboxylic acid: Lacks the sulfanyl group, affecting its chemical reactivity and applications.
3-{[(Phenyl)methyl]sulfanyl}quinoline-2-carboxylic acid: Lacks the methoxy group, leading to variations in its pharmacological properties.
Uniqueness
3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carboxylic acid is unique due to the presence of both the sulfanyl and 4-methoxyphenylmethyl groups, which contribute to its distinct chemical reactivity and biological activities. These structural features enhance its potential as a versatile compound in medicinal and industrial applications.
Properties
CAS No. |
61830-20-4 |
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Molecular Formula |
C18H15NO3S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C18H15NO3S/c1-22-14-8-6-12(7-9-14)11-23-16-10-13-4-2-3-5-15(13)19-17(16)18(20)21/h2-10H,11H2,1H3,(H,20,21) |
InChI Key |
KYZPYZOJZTUTTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=CC3=CC=CC=C3N=C2C(=O)O |
Origin of Product |
United States |
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